molecular formula C12H15N3O2 B1348697 6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione CAS No. 29415-71-2

6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B1348697
CAS No.: 29415-71-2
M. Wt: 233.27 g/mol
InChI Key: WNYLSNZNCJLARI-UHFFFAOYSA-N
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Description

6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione is a heterocyclic compound that belongs to the class of phthalazines It is characterized by the presence of a diethylamino group attached to the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Phthalic anhydride is dissolved in ethanol.

    Step 2: Diethylamine is added to the solution.

    Step 3: The reaction mixture is heated under reflux for several hours.

    Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazine derivatives with different substituents.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while reduction can produce various dihydrophthalazine compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diethylamino)-2,4-disulfanyl-1,3,5-triazine
  • 6-(Diethylamino)-2-hydroxo-4-sulfanyl-1,3,5-triazine

Uniqueness

6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione is unique due to its specific structural features, such as the diethylamino group attached to the phthalazine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-15(4-2)8-5-6-9-10(7-8)12(17)14-13-11(9)16/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLSNZNCJLARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350700
Record name 6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29415-71-2
Record name 6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DIETHYLAMINO-2,3-DIHYDRO-PHTHALAZINE-1,4-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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